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Introduction

UNC10217938A is a novel 3-deazapteridine analog identified through high-throughput
screening as a potent enhancer of oligonucleotide activity.[1][2][3][4][5] This small molecule
significantly improves the efficacy of various oligonucleotide-based therapeutics, including
antisense oligonucleotides (ASOs) and splice-switching oligonucleotides (SSOs), by facilitating
their escape from endosomal compartments. These application notes provide detailed
protocols for utilizing UNC10217938A to enhance the delivery and activity of receptor-targeted
oligonucleotide conjugates, along with supporting data and mechanistic insights.

Mechanism of Action

UNC10217938A enhances oligonucleotide effects by modulating their intracellular trafficking.
Following endocytosis, oligonucleotides are often sequestered in late endosomes and
lysosomes, limiting their access to targets in the cytosol and nucleus. UNC10217938A
promotes the partial release of oligonucleotides from late endosomes, leading to their
accumulation in the nucleus where they can exert their therapeutic effects. This is evidenced by
a significant reduction in the co-localization of fluorescently labeled oligonucleotides with the
late endosome marker Rab7, while having little effect on their co-localization with the lysosomal
marker LAMP-1.
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Caption: Signaling pathway of UNC10217938A-enhanced oligonucleotide delivery.
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Quantitative Data

The enhancing effect of UNC10217938A on splice-switching oligonucleotide (SSO) activity has
been quantified using a luciferase reporter assay in HeLaLuc705 cells. The data demonstrates

a significant, dose-dependent increase in SSO-mediated luciferase induction compared to SSO
alone and the previously identified enhancer, Retro-1.

Fold Enhancement of SSO

Compound Concentration (uM) L.
Activity

UNC10217938A 5 ~20

10 60

20 220

Retro-1 100 11

SSO alone - 1

Data summarized from Yang B, et al. Nucleic Acids Res. 2015.

Experimental Protocols

Protocol 1: In Vitro Evaluation of UNC10217938A
Enhancement of SSO Activity using a Luciferase
Reporter Assay

This protocol describes the use of the HeLalLuc705 cell line, which contains a stably integrated
luciferase gene interrupted by an aberrant intron. A specific SSO (SS0623) can correct the
splicing of the luciferase pre-mRNA, leading to the production of functional luciferase enzyme.
The activity of the enzyme is measured by luminescence, providing a quantitative readout of
SSO efficacy.

Materials:
e HelLaluc705 cells

e Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
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Splice-Switching Oligonucleotide (SS0623)

UNC10217938A (stock solution in DMSQO)

Luciferase Assay System (e.g., Promega)

96-well cell culture plates (clear bottom, white walls for luminescence reading)

Luminometer

Procedure:

Cell Seeding: Seed HeLalLuc705 cells in a 96-well plate at a density of 5,000 cells per well in
100 pL of DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.

Oligonucleotide Treatment: Prepare a working solution of SS0O623 in DMEM. Remove the
media from the cells and add 100 pL of the SSO623 solution (final concentration typically
100 nM). Incubate for 16 hours.

UNC10217938A Treatment: Prepare serial dilutions of UNC10217938A in DMEM from a
stock solution. Remove the SS0O623-containing medium and wash the cells once with PBS.
Add 100 pL of the UNC10217938A solution to the wells at various final concentrations (e.g.,
1,5, 10, 20 uM). Include a vehicle control (DMSQO) and a positive control (e.g., Retro-1 at
100 puM). Incubate for 4 hours.

Recovery: Remove the UNC10217938A-containing medium, wash the cells once with PBS,
and add 100 pL of fresh DMEM with 10% FBS. Incubate for an additional 24 hours.

Luciferase Assay:

[¢]

Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

[e]

Transfer the cell lysate to a white-walled 96-well plate.

o

Add the luciferase assay reagent to each well.

[¢]

Measure luminescence using a luminometer.
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o Data Analysis: Normalize the luciferase activity to the total protein concentration for each
well. Calculate the fold enhancement by dividing the normalized luciferase activity of the
UNC10217938A-treated cells by that of the cells treated with SSO alone.
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Caption: Workflow for in vitro evaluation of UNC10217938A.
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Protocol 2: Synthesis of a Receptor-Targeted
Oligonucleotide Conjugate (RGD-SSO)

This protocol provides a general method for conjugating a targeting peptide (e.g., RGD for
integrin targeting) to an amino-modified SSO. The specific chemistry may need to be optimized
based on the peptide and oligonucleotide.

Materials:

5'-amino-modified SSO

RGD peptide with a reactive group (e.g., N-hydroxysuccinimide ester)

Conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

Size-exclusion chromatography columns (e.g., NAP-10)

HPLC system for purification and analysis

Procedure:

Oligonucleotide Preparation: Dissolve the 5'-amino-modified SSO in the conjugation buffer.

o Peptide Activation (if necessary): If the RGD peptide is not already activated, react it with an
appropriate crosslinker to introduce an amine-reactive group.

» Conjugation Reaction: Mix the amino-modified SSO and the activated RGD peptide in the
conjugation buffer. The molar ratio of peptide to oligonucleotide should be optimized (e.g.,
10:1). Allow the reaction to proceed at room temperature for 4-16 hours with gentle mixing.

 Purification:
o Remove excess, unreacted peptide using a size-exclusion column (e.g., NAP-10).
o Further purify the RGD-SSO conjugate using reverse-phase HPLC.

o Characterization: Confirm the successful conjugation and purity of the RGD-SSO conjugate
by mass spectrometry and analytical HPLC.
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Protocol 3: In Vivo Evaluation of UNC10217938A in a
Transgenic Mouse Model

This protocol describes a method to assess the in vivo efficacy of UNC10217938A in
enhancing the activity of an SSO in the EGFP654 transgenic mouse model. These mice carry
an EGFP transgene interrupted by an aberrant intron, and systemic administration of a
corrective SSO (SS0623) can restore EGFP expression.

Materials:
o EGFP654 transgenic mice
e SS0623
e UNC10217938A
» Vehicle for injection (e.g., saline or a formulation containing PEG400)
» Anesthesia
e Tissue homogenization buffer
» Fluorescence microscope or plate reader
Procedure:
e Animal Dosing:
o Administer SS0O623 to the mice via intravenous injection (e.g., 25 mg/kg).

o 24 hours after SS0623 administration, administer UNC10217938A intravenously (e.g., 7.5
mg/kg) or the vehicle control.

» Tissue Collection: At a predetermined time point after UNC10217938A administration (e.g.,
48-72 hours), euthanize the mice and collect tissues of interest (e.qg., liver, kidney, heart).

e Analysis of EGFP Expression:
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o Fluorescence Microscopy: Prepare frozen tissue sections and visualize EGFP
fluorescence using a fluorescence microscope.

o Quantitative Analysis: Homogenize the tissues and measure the EGFP fluorescence in the
tissue lysates using a fluorescence plate reader. Normalize the fluorescence to the total

protein concentration.

e RT-PCR Analysis (Optional): Extract total RNA from the tissues and perform RT-PCR to
qguantify the levels of correctly spliced EGFP mRNA.
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Caption: Workflow for in vivo evaluation of UNC10217938A.
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Conclusion

UNC10217938A is a valuable tool for enhancing the delivery and efficacy of receptor-targeted
oligonucleotide conjugates. The protocols provided herein offer a framework for researchers to
investigate and apply this technology in their own experimental systems. The significant
enhancement of oligonucleotide activity by UNC10217938A holds promise for the development
of more potent and effective oligonucleotide-based therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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